Fluorescein-diphosphat diammonium salt

Description

BenchChem offers high-quality Fluorescein-diphosphat diammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorescein-diphosphat diammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

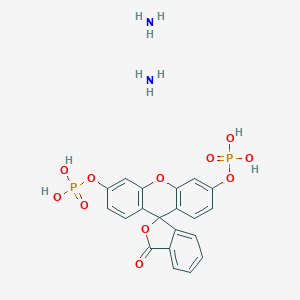

azane;(3-oxo-6'-phosphonooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O11P2.2H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;/h1-10H,(H2,22,23,24)(H2,25,26,27);2*1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVSMISHQDPIJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)(O)O)OC5=C3C=CC(=C5)OP(=O)(O)O.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O11P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluorescein Diphosphate (FDP): Spectral Dynamics and Application in High-Sensitivity Phosphatase Assays

Introduction: The Strategic Choice of FDP

In the realm of assay development and high-throughput screening (HTS), the signal-to-noise ratio is the ultimate arbiter of assay robustness. When quantifying alkaline phosphatase (ALP) or protein tyrosine phosphatase (PTPase) activity, researchers frequently default to colorimetric substrates like p-nitrophenyl phosphate (pNPP). However, as an application scientist, I strongly advocate for the transition to Fluorescein Diphosphate (FDP) when detecting low-abundance targets.

FDP is a colorless, non-fluorescent substrate that offers up to a 100-fold increase in sensitivity compared to pNPP[1]. By understanding the photophysics of its excitation and emission spectra, alongside the causality of its biphasic hydrolysis, researchers can engineer highly sensitive, self-validating assay systems.

Mechanistic Causality: The Biphasic Kinetics of FDP Hydrolysis

The enzymatic conversion of FDP to its final fluorophore is not a single-step reaction; it is a biphasic process. Understanding this pathway is critical for accurate experimental timing and spectral tuning.

-

Step 1 (Primary Hydrolysis): The phosphatase cleaves the first phosphate group, converting FDP into Fluorescein Monophosphate (FMP). FMP is a weakly fluorescent intermediate that absorbs strongly at 445 nm and fluoresces near 515 nm[2].

-

Step 2 (Secondary Hydrolysis): The enzyme cleaves the remaining phosphate, yielding the highly fluorescent end-product, Fluorescein. This final product exhibits an excitation maximum at 490 nm and an emission maximum at 514 nm[3].

Causality in Assay Design: Why does this matter? If you read the assay too early, a significant portion of the substrate may only be in the FMP state. Because FMP's excitation peak (445 nm) differs significantly from Fluorescein's (490 nm), reading the plate strictly at 490 nm during the early linear phase may result in an underestimation of enzyme kinetics[2][4].

Biphasic enzymatic hydrolysis of FDP to Fluorescein.

Spectral Properties and Quantitative Data

To properly configure your fluorometer or microplate reader, you must align your optical filters with the photophysical properties of the fully hydrolyzed product. Below is a consolidated table of FDP's physicochemical and spectral data[3][4][5][6][7].

| Property | Value / Specification | Experimental Implication |

| CAS Number | 217305-49-2 | Ensure high-purity tetraammonium salt is sourced. |

| Molecular Weight | 560.39 g/mol | Required for accurate molarity calculations in stock prep. |

| Excitation Maximum (λex) | ~490 nm (End product) | Use a 485±20 nm excitation filter for optimal energy transfer. |

| Emission Maximum (λem) | ~514 nm (End product) | Use a 528±20 nm emission filter to capture the peak signal. |

| Extinction Coefficient (ε) | ~90,000 - 100,000 cm⁻¹M⁻¹ | High absorptivity allows for secondary chromogenic detection. |

| Quantum Yield (Φ) | ~0.79 - 0.92 | Extremely efficient photon emission yields high sensitivity. |

| Solubility | Water, DMSO, Tris Buffer | Do not use phosphate buffers , which inhibit the enzyme. |

Experimental Methodology: High-Sensitivity Phosphatase Assay

The following protocol provides a self-validating workflow for detecting phosphatase activity in solution or via ELISA[1][5][8].

Step-by-Step Protocol

Step 1: Reagent Preparation

-

Action: Reconstitute FDP powder in anhydrous DMSO or ddH₂O to create a 2 to 10 mM stock solution.

-

Causality: FDP is thermally unstable and prone to spontaneous hydrolysis in aqueous environments over time. Preparing concentrated stocks in DMSO and storing them in single-use aliquots at -20°C prevents background fluorescence degradation[5].

-

Working Solution: Dilute the stock to a 10–50 µM working concentration using a 100 mM Tris buffer (pH 8.0–9.0). Crucial: Never use PBS (Phosphate-Buffered Saline), as inorganic phosphate is a potent competitive inhibitor of phosphatases[4][5].

Step 2: Sample Addition & Self-Validation Setup

-

Action: Add 50 µL of your phosphatase sample (or cell lysate) to a 96-well solid black microplate.

-

Control: Include a "Substrate Blank" containing 50 µL of Tris buffer + 50 µL of FDP working solution (no enzyme).

-

Causality: The substrate blank is a self-validating mechanism. It quantifies the spontaneous, non-enzymatic hydrolysis of FDP, which must be subtracted from all sample wells to determine true enzymatic turnover[5].

Step 3: Reaction Incubation

-

Action: Add 50 µL of the FDP working solution to all wells. Incubate at room temperature or 37°C for 30 to 120 minutes.

-

Causality: The reaction must be strictly protected from light. Fluorescein is highly susceptible to photobleaching; ambient light exposure will degrade the signal and increase assay variance[3][5].

Step 4: Fluorescence Detection

-

Action: Read the plate using a fluorescence microplate reader configured with an Excitation filter of 485±20 nm and an Emission filter of 528±20 nm[1][8].

Step-by-step experimental workflow for FDP-based phosphatase assays.

Troubleshooting and Data Integrity

To ensure absolute trustworthiness in your assay data, strictly adhere to these principles:

-

High Background Fluorescence: If your substrate blank yields high relative fluorescence units (RFU), your FDP stock has likely undergone spontaneous hydrolysis. Always centrifuge the original vial before opening, minimize light exposure, and avoid repeated freeze-thaw cycles[5][6].

-

Non-Linear Kinetics: If the kinetic curve plateaus too early, the enzyme concentration may be too high, leading to rapid substrate depletion. Dilute the enzyme or utilize the kinetic read mode (reading every 5 minutes) rather than an end-point read to capture the true Vmax[8].

References

- PubMed (NIH)

- SensoLyte FDP Alkaline Phosphatase ELISA Assay Kit (Fluorimetric)

- SensoLyte® FDP Alkaline Phosphatase Assay Kit (Protocol)

- FDP (high purity)

- FDP[Fluorescein diphosphate, tetraammonium salt] CAS 217305-49-2 AAT Bioquest URL

- 257686 Fluorescein Diphosphate Tetraammonium Salt (FDP)

- Detecting Enzymes That Metabolize Phosphates and Polyphosphates Thermo Fisher Scientific URL

- Alkaline Phosphatase substrates Interchim URL

Sources

- 1. eurogentec.com [eurogentec.com]

- 2. 3,6-Fluorescein Diphosphate: A Sensitive Fluorogenic and Chromogenic Substrate for Protein Tyrosine Phosphatases* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. interchim.fr [interchim.fr]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. usbio.net [usbio.net]

- 7. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. eurogentec.com [eurogentec.com]

The Chemical Architecture and Analytical Dynamics of Fructose-1,6-Diphosphate Diammonium Salt

An In-Depth Technical Guide for Drug Development Professionals

Fructose-1,6-diphosphate (FDP) is universally recognized as a pivotal high-energy intermediate in the glycolytic pathway. However, in modern pharmacological research and biotechnological applications, FDP has transcended its traditional metabolic role to become a molecule of intense therapeutic interest. While FDP is commonly supplied as a sodium or calcium salt, the diammonium salt variant offers distinct, critical advantages for advanced analytical characterization and specific formulation environments.

As a Senior Application Scientist, I have structured this technical guide to dissect the chemical properties, non-canonical signaling mechanisms, and the rigorous, self-validating analytical workflows required to accurately study and quantify FDP diammonium salt.

Chemical Structure and Physicochemical Properties

FDP (C₆H₁₄O₁₂P₂) features a furanose ring with phosphate groups at the C1 and C6 positions. In aqueous environments, it readily interconverts between cyclic forms, providing flexibility in reactivity[1]. The diammonium salt form neutralizes the highly acidic phosphate groups.

The Causality of Salt Selection: Why choose the diammonium salt over the ubiquitous sodium or calcium salts? In mass spectrometry (LC-ESI-MS) and aerosol-based detection (CAD/ELSD), non-volatile salts like sodium cause severe ion suppression, baseline drift, and physical fouling of the detector source. The diammonium cation decomposes into volatile ammonia gas during desolvation, ensuring pristine detector integrity and maximizing signal-to-noise ratios.

Quantitative Data Summary: Physicochemical Profile

| Property | Specification | Analytical Implication |

| Chemical Formula | C₆H₁₄O₁₂P₂ · 2NH₃ | Volatile counter-ions enable direct LC-MS compatibility. |

| Molecular Weight | ~374.18 g/mol (anhydrous) | Requires precise mass tuning (m/z 339 for anhydrous FDP anion). |

| Appearance | White crystalline powder | Hygroscopic; requires Karl Fischer titration for moisture control. |

| Solubility | Highly soluble in water | Necessitates HILIC or mixed-mode chromatography; C18 is ineffective. |

| UV Absorbance | Negligible | Mandates the use of CAD, ELSD, or MS for detection. |

Biochemical Mechanisms and Signaling Pathways

Beyond its role as a substrate for aldolase in glycolysis, exogenous FDP exerts profound cytoprotective, neuroprotective, and antiviral effects by modulating distinct intracellular signaling cascades.

-

Neuroprotection via PLC-MEK-ERK: During hypoxic events, exogenous FDP activates a phospholipase C (PLC)-dependent MAP kinase signaling pathway. FDP induces intracellular Ca²⁺ release, which triggers the MEK/ERK cascade, ultimately preventing delayed cell death in hippocampal neurons (2[2]).

-

Antiviral Immunity via HMGB1: FDP acts as a direct ligand for High Mobility Group Box 1 (HMGB1). By binding to HMGB1, FDP promotes its lysosomal degradation, thereby blocking the protein from binding to viral genomes and halting viral replication (3[3]).

-

Anticonvulsant Activity: FDP shifts glucose metabolism toward the pentose phosphate pathway (PPP) in astrocytes, generating NADPH. This facilitates the reduction of glutathione, neutralizing oxidative stress during seizure activity (4[4]).

FDP non-canonical signaling pathways in neuroprotection and antiviral immunity.

Analytical Characterization: The Self-Validating Workflow

Analyzing FDP presents two fundamental chromatographic challenges: it is exceptionally polar (causing zero retention on standard reversed-phase columns) and it lacks a UV chromophore.

Causality of Method Design: To overcome this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode anion-exchange chromatography coupled with Charged Aerosol Detection (CAD) or Electrospray Ionization Mass Spectrometry (ESI-MS) (5[5]). The diammonium salt of FDP is strictly required here; introducing sodium FDP into this system will precipitate salts in the MS source.

Protocol: Step-by-Step HILIC-CAD/MS Analysis of FDP

This protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) to verify the resolution between FDP and its precursor, Fructose-6-phosphate (F6P), ensuring no co-elution occurs.

Step 1: Sample Preparation & Extraction

-

Action: Quench biological samples (or dissolve raw API) in cold 80% methanol (-20°C). Centrifuge at 14,000 x g for 15 minutes. Spike the supernatant with a ¹³C-FDP internal standard.

-

Causality: Endogenous phosphatases rapidly degrade FDP to F6P at room temperature. Cold methanol instantly denatures these enzymes, preserving the structural integrity of the analyte. The internal standard self-corrects for matrix-induced ion suppression during MS detection.

Step 2: System Suitability Testing (SST)

-

Action: Inject a blank (80% methanol) to establish baseline noise. Follow with a resolution standard containing 50 µM F6P and 50 µM FDP.

-

Validation Check: Proceed only if the resolution (Rs) between F6P and FDP is > 1.5. Mixed-mode columns retain the diphosphate (FDP) significantly longer than the monophosphate (F6P) due to increased anion-exchange interactions[5].

Step 3: Chromatographic Separation

-

Column: HILIC Amide or Mixed-mode Anion-Exchange column (e.g., 150 x 4.6 mm, 3 µm).

-

Mobile Phase A: 20 mM Ammonium Formate in Water (pH 6.5).

-

Causality: Ammonium formate provides the necessary ionic strength to elute the phosphate groups while remaining 100% volatile for CAD/MS compatibility.

-

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 80% B, ramp down to 30% B over 15 minutes to elute the highly polar FDP.

Step 4: Detection & Data Integration

-

Action: Route the eluent to a CAD or ESI-MS (Negative ion mode, monitoring m/z 339 for anhydrous FDP). Integrate peaks relative to the internal standard (6[6]).

Self-validating HILIC-CAD/MS analytical workflow for FDP diammonium salt.

Quantitative Data Summary: Chromatographic Validation Parameters

Based on optimized LC-ESI-MS methodologies[6], the following parameters validate the assay's trustworthiness:

| Parameter | Value / Specification | Implication for Reliability |

| Linearity Range | 50 – 400 µM | Broad dynamic range covers both physiological flux and formulation concentrations. |

| Limit of Detection (LOD) | 0.44 µM | Enables highly sensitive picomolar detection in micro-tissue samples. |

| Limit of Quantitation (LOQ) | 1.47 µM | Ensures high statistical confidence in low-abundance metabolic tracking. |

| Precision (RSD) | 1.0% – 6.3% | Validates exceptional inter-day and intra-day assay reproducibility. |

Conclusion

FDP diammonium salt is not merely a passive metabolic intermediate; it is a potent signaling molecule and a highly engineered chemical form optimized for modern analytical rigor. By understanding the causality behind its physical properties—specifically the necessity of volatile counter-ions—and employing self-validating HILIC-CAD/MS workflows, researchers can accurately harness and quantify FDP's therapeutic potential across neuroprotective and antiviral applications.

References

- Activation of the neuroprotective ERK signaling pathway by fructose-1,6-bisphosphate during hypoxia involves intracellular Ca2+ and phospholipase C.PubMed (NIH).

- Fructose-1,6-diphosphate inhibits viral replication by promoting the lysosomal degradation of HMGB1 and blocking the binding of HMGB1 to the viral genome.PMC (NIH).

- Possible mechanisms for the anticonvulsant activity of fructose-1,6-diphosph

- HPLC Method for Fructose 1,6 Bisphosphate, Phosphate, Fructose 6-Phosph

- Separation and quantitation of fructose-6-phosphate and fructose-1,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity.

- D-Fructose: Structure, Production, and Applications in Science and Industry.Amerigo Scientific.

Sources

- 1. D-Fructose: Structure, Production, and Applications in Science and Industry - Amerigo Scientific [amerigoscientific.com]

- 2. Activation of the neuroprotective ERK signaling pathway by fructose-1,6-bisphosphate during hypoxia involves intracellular Ca2+ and phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fructose-1,6-diphosphate inhibits viral replication by promoting the lysosomal degradation of HMGB1 and blocking the binding of HMGB1 to the viral genome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Possible mechanisms for the anticonvulsant activity of fructose-1,6-diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fructose 1,6 Bisphosphate | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

Amplifying Signal, Minimizing Noise: The Mechanistic Advantages of Fluorogenic Substrates for Alkaline Phosphatase Assays

Executive Summary

Alkaline phosphatase (AP) is a prototypical phosphomonoesterase and one of the most heavily utilized reporter enzymes in molecular biology, diagnostics, and enzyme-linked immunosorbent assays (ELISAs)[1]. While traditional chromogenic substrates like para-nitrophenyl phosphate (pNPP) have served as the historical standard, the demand for attomole-level sensitivity in modern drug discovery has driven a paradigm shift. This technical guide explores the kinetic, thermodynamic, and optical principles that make fluorogenic substrates superior for AP detection, providing actionable, self-validating protocols for assay developers.

Mechanistic Foundations: Why Fluorescence Outperforms Absorbance

The core advantage of fluorogenic substrates lies in the fundamental physics of optical detection and the specific enzymatic kinetics of AP.

Optical Signal-to-Noise Ratio (SNR)

Absorbance assays (such as those using pNPP) measure a small decrease in transmitted light against a bright background, which inherently limits the lower boundary of detection[2]. In contrast, fluorescence measures absolute photon emission against a dark background. This yields a vastly superior signal-to-noise ratio, allowing fluorogenic assays to detect enzyme concentrations 1 to 2 orders of magnitude lower than standard chromogenic methods[2].

Bypassing Product Inhibition (The Kinetic Bottleneck)

A critical, often overlooked kinetic bottleneck in AP assays is product inhibition. AP has an exceptionally high affinity for its byproduct, inorganic phosphate (Pi), which acts as a potent competitive inhibitor (the Ki is approximately 1 μM for E. coli AP)[1].

In spectrophotometric assays, the high substrate concentrations required to generate a measurable optical density rapidly produce enough Pi to saturate and inhibit the enzyme, skewing kinetic data before a measurable signal is even observed[1]. Because fluorimeters can detect picomolar concentrations of fluorophores, fluorogenic assays can be conducted with significantly lower enzyme and substrate concentrations. This effectively prevents Pi accumulation, allowing the assay to maintain true initial velocity ( V0 ) kinetics and ensuring linear data over a broader dynamic range[1].

Fig 1: Mechanism of AP-catalyzed fluorogenic substrate activation and fluorescence emission.

Comparative Analysis of AP Substrates

The selection of an AP substrate dictates the assay's limit of detection (LOD) and dynamic range. The table below summarizes the quantitative and mechanistic differences between industry-standard substrates.

| Substrate | Assay Type | Excitation / Emission | Limit of Detection | Key Mechanistic Advantage | Primary Limitation |

| pNPP | Chromogenic | 405 nm (Absorbance) | ~1-10 fmol | High reagent stability; low cost. | Narrow dynamic range; severe product inhibition. |

| 4-MUP | Fluorogenic | 360 nm / 450 nm | ~10-50 amol | Single-step cleavage; industry standard. | Fluorescence is highly pH-dependent ( pKa ~8.0)[3]. |

| FDP | Fluorogenic | 490 nm / 520 nm | < 1 amol | Exceptional quantum yield (~0.92)[4]. | Complex two-hit kinetic profile[1]. |

| AttoPhos (BBTP) | Fluorogenic | 435 nm / 555 nm | 0.1 amol[5] | Massive Stokes shift (~120 nm) minimizes background[5]. | Requires proprietary/specialized buffer systems. |

Key Fluorogenic Substrates in Detail

-

4-Methylumbelliferyl phosphate (4-MUP): The workhorse of fluorogenic AP detection. Cleavage of the phosphate group yields 4-methylumbelliferone (4-MU)[6]. While highly sensitive, 4-MU has a pKa of ~8.0, meaning its fluorescence is highly pH-dependent[3]. It requires alkaline conditions to maximize the quantum yield of the phenolate anion, making it ideal for AP (which operates optimally at pH 8-10) but unsuitable for acidic environments[3].

-

Fluorescein Diphosphate (FDP): FDP is hydrolyzed to fluorescein, a fluorophore with an exceptional extinction coefficient (~90,000 cm⁻¹M⁻¹) and high quantum yield[4]. FDP provides detection limits at least 50 times lower than pNPP[4]. However, it follows two-hit kinetics (requiring two sequential dephosphorylation events), which can complicate kinetic modeling and data interpretation[1].

-

AttoPhos (BBTP): Cleavage of BBTP yields BBT, a fluorophore characterized by an unusually large Stokes shift (~120 nm; Ex: 435 nm, Em: 555 nm)[5]. This massive spectral separation virtually eliminates background autofluorescence from biological matrices, allowing for linear kinetics over five orders of magnitude and detection down to an astonishing 0.1 attomoles of AP[5][7].

Self-Validating Experimental Protocol: Kinetic Evaluation of AP

To harness the full potential of fluorogenic substrates, the assay architecture must be optimized to prevent background hydrolysis and drive the reaction forward. The following protocol utilizes 4-MUP in a self-validating kinetic loop.

Causality in Buffer Selection: This protocol utilizes Diethanolamine (DEA) buffer. DEA is not merely a pH buffer; it acts as a phosphate acceptor in a transphosphorylation reaction. By transferring the cleaved phosphate group to DEA rather than water, the accumulation of inhibitory inorganic phosphate (Pi) is drastically reduced, sustaining linear enzyme kinetics.

Step-by-Step Methodology

-

Reagent Preparation: Prepare a 100 µM working solution of 4-MUP in Assay Buffer (100 mM DEA, 1 mM MgCl₂, pH 9.8).

-

Causality Note: Mg²⁺ is a critical cofactor for AP; omitting it will result in rapid loss of structural integrity and catalytic function.

-

-

Standard Curve Setup: Prepare serial dilutions of the AP sample (e.g., 100 pM down to 0.1 fM) in Assay Buffer. Critically, include a "No Enzyme Control" (NEC) containing only buffer and substrate.

-

Reaction Initiation: In a solid black 96-well microplate (black walls absorb scattered light and prevent optical crosstalk), add 50 µL of AP standards/NEC per well. Initiate the reaction by adding 50 µL of the 100 µM 4-MUP solution.

-

Kinetic Readout: Immediately place the plate in a microplate fluorometer. Read fluorescence (Excitation: 360 nm, Emission: 450 nm) at 1-minute intervals for 30 minutes at 25°C[3][6].

-

Data Validation (Self-Correction Checks):

-

Background Integrity Check: The NEC must exhibit a slope near zero. A rising baseline indicates spontaneous substrate hydrolysis, light-induced degradation, or buffer contamination.

-

Linearity Check: Plot Relative Fluorescence Units (RFU) vs. Time. The initial velocity ( V0 ) must be strictly linear. Early plateauing indicates substrate depletion or residual product inhibition.

-

Fig 2: Self-validating step-by-step workflow for fluorogenic Alkaline Phosphatase assays.

Conclusion

Transitioning from chromogenic to fluorogenic substrates in AP assays is not merely a change in readout modality; it is a fundamental kinetic upgrade. By leveraging substrates like 4-MUP, FDP, and AttoPhos, researchers can bypass product inhibition, expand dynamic ranges by orders of magnitude, and achieve attomole-level sensitivity[1][4][5].

Sources

- 1. Sensitive Fluorogenic Substrate for Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Novel Fluorogenic Coumarin Substrate for Monitoring Acid Phosphatase Activity at Low pH Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. AttoPhos® AP Fluorescent Substrate System [promega.com]

- 6. Protein Mass-Modulated Effects in Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Promega AttoPhos AP Fluorescent Substrate System Trial Size, 1 x 36mg; | Fisher Scientific [fishersci.ca]

Methodological & Application

Application Note: High-Sensitivity ELISA using Fluorescein-Diphosphate (FDP) Diammonium Salt

Executive Summary

In the landscape of drug development and diagnostic assay design, achieving sub-picogram detection limits is often a critical bottleneck. While colorimetric Enzyme-Linked Immunosorbent Assays (ELISAs) utilizing p-nitrophenyl phosphate (pNPP) are standard, they frequently lack the sensitivity required for low-abundance biomarker quantification. This application note details the mechanistic principles and optimized protocol for utilizing Fluorescein-diphosphate (FDP) diammonium salt as an ultra-sensitive fluorogenic substrate for Alkaline Phosphatase (ALP)-conjugated ELISAs. By transitioning to FDP, researchers can increase assay sensitivity by up to 50 to 100 times compared to traditional chromogenic substrates[1][2].

Mechanistic Principles: The Case for FDP Diammonium Salt

The selection of FDP diammonium salt over other substrates is driven by specific biochemical and kinetic advantages:

-

Chemical Stability: The diammonium salt formulation of FDP is highly preferred over the free acid form due to its enhanced aqueous solubility and superior resistance to spontaneous, non-enzymatic hydrolysis during long-term storage.

-

Biphasic Hydrolysis Kinetics: FDP itself is entirely colorless and non-fluorescent. Upon introduction to Alkaline Phosphatase, the substrate undergoes a sequential, biphasic hydrolysis. The enzyme first cleaves a single phosphate group to yield fluorescein monophosphate (which is only weakly fluorescent), followed by the cleavage of the second phosphate to yield the highly fluorescent fluorescein molecule[3].

-

pH Synergy: A unique advantage of this system is that the optimal alkaline pH required for ALP enzymatic activity (pH 8.5–9.5) perfectly coincides with the pH required for optimal absorptivity and fluorescence of the final fluorescein product[3].

Comparative Substrate Analysis

To justify the transition from standard substrates to FDP, the following table summarizes the quantitative and operational differences between common ALP substrates[1][2][3].

| Substrate | Reporter Enzyme | Readout Type | Wavelength (Ex/Em or Abs) | Relative Sensitivity |

| pNPP | Alkaline Phosphatase | Colorimetric | Absorbance: 405 nm | 1x (Baseline) |

| MUP | Alkaline Phosphatase | Fluorometric | Ex: 358 nm / Em: 450 nm | ~10–20x |

| FDP | Alkaline Phosphatase | Fluorometric | Ex: 490 nm / Em: 514 nm | ~50–100x |

Workflow Visualization

ELISA workflow and biphasic hydrolysis of FDP to fluorescein by Alkaline Phosphatase.

Detailed Protocol: FDP Diammonium Salt ELISA

Reagent Preparation

-

Wash Buffer (TBS-T): 50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, pH 7.4.

-

Causality Check:Never use Phosphate-Buffered Saline (PBS). Inorganic phosphate is a potent competitive inhibitor of Alkaline Phosphatase. Using PBS will severely quench the enzymatic reaction and destroy assay sensitivity[1].

-

-

Assay Buffer: 100 mM Tris-HCl, 1 mM MgCl₂, 0.1 mM ZnCl₂, pH 9.0. (Mg²⁺ and Zn²⁺ are essential cofactors for ALP structural stability and catalytic activity).

-

FDP Stock Solution (10 mM): Reconstitute FDP diammonium salt in anhydrous Dimethyl Sulfoxide (DMSO).

Step-by-Step Methodology

-

Coating: Add 100 µL/well of capture antibody (diluted in carbonate-bicarbonate buffer, pH 9.6) to a 96-well black opaque microplate. Incubate overnight at 4°C[1]. (Note: Black plates are mandatory to prevent fluorescent cross-talk between wells).

-

Blocking: Discard coating solution. Add 200 µL/well of Blocking Buffer (1% BSA in TBS). Incubate for 1 hour at room temperature to prevent non-specific binding.

-

Washing: Wash the plate 3 times with 200 µL/well of TBS-T[1].

-

Sample Incubation: Add 100 µL/well of standards and unknown samples (diluted in TBS). Incubate for 1–2 hours at room temperature on a microplate shaker. Wash 3 times with TBS-T.

-

Primary/Secondary Antibody Binding: Add 100 µL/well of the primary antibody, incubate for 1 hour, and wash 3 times. Subsequently, add 100 µL/well of the ALP-conjugated secondary antibody (typically diluted 1:1,000 to 1:5,000 in TBS) and incubate for 1 hour[4].

-

Critical Wash: Wash the plate 5 times with TBS-T. Soak the plate for 1 minute during the final wash to ensure absolute removal of unbound ALP conjugate, which would otherwise cause high background fluorescence.

-

FDP Reaction Mixture: Dilute the 10 mM FDP stock 1:100 in the Assay Buffer immediately prior to use[4]. Keep this solution protected from light.

-

Detection: Add 100 µL/well of the FDP reaction mixture. Incubate at room temperature for 15 to 30 minutes, protected from light[1].

-

Readout: Measure the fluorescence intensity using a fluorescence microplate reader set to Excitation 490 nm / Emission 514 nm [3].

Control Strategies & Data Analysis

To ensure the assay is a self-validating system, specific controls must be integrated into the plate layout. The fluorescence reading from the Substrate Control well represents the background spontaneous hydrolysis and must be mathematically subtracted from all other sample wells[4].

Logical framework for a self-validating FDP ELISA control system.

If the Negative Control yields a signal significantly higher than the Substrate Control, it indicates inadequate blocking or insufficient washing (non-specific binding of the ALP-conjugate). If the Positive Control fails to yield a high signal, it points to either ALP degradation, improper pH in the assay buffer, or accidental use of phosphate buffers.

References

-

[1] SensoLyte FDP Alkaline Phosphatase ELISA Assay Kit Fluorimetric Protocol. Eurogentec. Available at: [Link]

-

[4] SensoLyte® FDP Alkaline Phosphatase Assay Kit Fluorimetric. Eurogentec. Available at:[Link]

-

[2] Huang Z, Olson NA, You W, Haugland RP. A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate. Journal of Immunological Methods (PubMed/NIH). Available at:[Link]

Sources

Application Notes and Protocols for High-Throughput Screening Using Fluorescence Dequenching Probe (FDP) Substrates

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets.[1] Among the various detection technologies, fluorescence-based assays are prized for their high sensitivity, broad applicability, and amenability to automation.[2][3] This guide focuses on a powerful class of reagents for HTS: Fluorescence Dequenching Probe (FDP) substrates, also known as "turn-on" or "self-quenched" substrates.

FDP substrates are intelligently designed molecules that remain in a non-fluorescent or "quenched" state until acted upon by a specific enzyme.[4] Enzymatic modification, typically cleavage, separates a fluorophore from a quenching moiety, resulting in a dramatic increase in fluorescence intensity.[5][6] This "turn-on" signal is directly proportional to enzyme activity, providing a robust and sensitive readout. This approach is particularly advantageous for HTS as it is a homogeneous assay format, requiring no separation or wash steps, which simplifies automation and reduces reagent costs through miniaturization.[7][8]

This document provides a detailed overview of the principles governing FDP substrates, a comprehensive guide to assay development, a step-by-step HTS protocol, and troubleshooting advice for researchers, scientists, and drug development professionals.

The Principle of Fluorescence Dequenching

The functionality of FDP substrates relies on the phenomenon of fluorescence quenching, a process that decreases the intensity of a fluorescent signal.[9] In these substrates, a fluorophore (the light-emitting component) is paired with a quencher. When these two components are in close proximity (typically 1-10 nm), the energy from the excited fluorophore is transferred to the quencher non-radiatively, preventing the emission of light.[7][10]

Two primary mechanisms are exploited:

-

Förster Resonance Energy Transfer (FRET): This is a distance-dependent, non-radiative energy transfer between two chromophores, a "donor" fluorophore and an "acceptor" quencher.[11] For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.[7] Enzymatic cleavage of the substrate separates the donor and acceptor, disrupting FRET and allowing the donor to fluoresce.[12][13]

-

Static (Contact) Quenching: This occurs when the fluorophore and quencher form a non-fluorescent ground-state complex. This mechanism does not require spectral overlap and is often highly efficient at very short distances. Cleavage of the substrate breaks apart this complex, liberating the fluorophore and restoring its ability to emit light.[14]

The result of either mechanism is a highly sensitive "dark-to-light" transition that forms the basis of the assay.[15]

Caption: Mechanism of a Fluorescence Dequenching Probe (FDP) substrate.

Core Protocol: High-Throughput Screening for Enzyme Inhibitors

This section outlines a comprehensive workflow for developing and executing an HTS campaign to identify inhibitors of a target enzyme using an FDP substrate.

PART 1: Assay Development and Optimization

Before screening a large library, the assay conditions must be rigorously optimized to ensure it is robust, reproducible, and sensitive enough to identify true inhibitors. The goal is to establish conditions that yield a strong signal-to-background ratio and are sensitive to inhibition.

A. Materials and Reagents

-

Target Enzyme: Purified and of known concentration and activity.

-

FDP Substrate: Specific for the target enzyme.

-

Assay Buffer: Buffer composition, pH, and additives must be optimal for enzyme activity.

-

Test Compounds: Compound library dissolved in a suitable solvent (typically DMSO).

-

Positive Control Inhibitor: A known inhibitor of the target enzyme.

-

Microplates: Black, opaque microplates (384- or 1536-well format) are recommended for fluorescence assays to minimize background and well-to-well crosstalk.[16]

-

Fluorescence Plate Reader: Capable of top or bottom reading with appropriate excitation and emission filters for the chosen fluorophore.

B. Enzyme and Substrate Optimization

The causality behind this step is to find concentrations that operate in the "linear range" of the reaction, where the fluorescence signal generated is directly proportional to enzyme activity.

-

Enzyme Titration: To determine the optimal enzyme concentration, perform a serial dilution of the enzyme in assay buffer while keeping the substrate concentration constant (e.g., at its estimated Km value). The goal is to find an enzyme concentration that produces a robust signal well above background within a reasonable time frame (e.g., 30-60 minutes) but does not consume the substrate too quickly.

-

Substrate Titration (Km Determination): To determine the Michaelis-Menten constant (Km), vary the substrate concentration while keeping the enzyme concentration fixed at its optimized level. Measure the initial reaction velocity (rate of fluorescence increase) at each substrate concentration. Plot velocity versus substrate concentration and fit the data to the Michaelis-Menten equation. For inhibitor screening, it is standard practice to use a substrate concentration at or near the Km value. This ensures the assay is sensitive to competitive inhibitors.

Caption: A comprehensive workflow for an FDP-based HTS campaign.

PART 2: Step-by-Step HTS Protocol (Example: Protease Inhibitor Screen)

This protocol is a template and must be adapted based on the optimization experiments performed in Part 1. This example assumes a 384-well plate format.

-

Compound Plating:

-

Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of each test compound from the library source plate to the appropriate wells of a black 384-well assay plate.

-

Dispense 50 nL of a known inhibitor (positive control) at a concentration expected to give >90% inhibition.

-

Dispense 50 nL of DMSO (negative/vehicle control) to wells for 0% inhibition and 100% activity.

-

-

Enzyme Addition:

-

Prepare a bulk solution of the target protease in assay buffer at 2x the final optimized concentration.

-

Dispense 10 µL of the enzyme solution to all wells of the assay plate containing compounds and controls.

-

-

Compound-Enzyme Pre-incubation:

-

Mix the plate gently on a plate shaker.

-

Incubate the plate for 15 minutes at room temperature. This allows the test compounds to bind to the enzyme before the substrate is introduced.

-

-

Reaction Initiation:

-

Prepare a bulk solution of the FDP substrate in assay buffer at 2x the final optimized concentration (e.g., 2x Km).

-

Dispense 10 µL of the substrate solution to all wells to start the reaction. The final volume is now 20 µL.

-

-

Enzymatic Reaction Incubation:

-

Mix the plate gently.

-

Incubate the plate for the predetermined optimal time (e.g., 60 minutes) at the optimal temperature (e.g., 37°C), protected from light.

-

-

Fluorescence Reading:

-

Read the plate on a fluorescence plate reader using the pre-determined excitation and emission wavelengths for the fluorophore.

-

PART 3: Data Analysis and Hit Identification

-

Data Normalization: The raw fluorescence units (RFU) are normalized to determine the percent inhibition for each compound. The following formulas are used:

-

Percent Inhibition (%) = 100 * (1 - (RFU_compound - RFU_pos_ctrl) / (RFU_neg_ctrl - RFU_pos_ctrl))

-

RFU_compound: Signal from a well with a test compound.

-

RFU_neg_ctrl: Average signal from the DMSO/vehicle wells (0% inhibition).

-

RFU_pos_ctrl: Average signal from the positive control inhibitor wells (100% inhibition).

-

-

Assay Quality Control (Z-factor): The Z-factor (Z') is a statistical measure of assay quality. An assay is considered excellent for HTS if the Z' is between 0.5 and 1.0.

-

Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

-

SD: Standard Deviation

-

Mean: Average

-

-

Hit Identification: A "hit" is a compound that meets a predefined activity threshold. For example, a primary hit criterion might be any compound exhibiting ≥50% inhibition at a single screening concentration.

-

Hit Confirmation and Dose-Response: Primary hits must be re-tested to confirm their activity. Confirmed hits are then tested in a serial dilution format to generate a dose-response curve and determine the IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%).

| Parameter | Example Value | Rationale / Comment |

| Plate Format | 384-well, black, opaque | Minimizes background and crosstalk for fluorescence assays.[16] |

| Final Assay Volume | 20 µL | A low volume reduces reagent cost, suitable for HTS. |

| Screening Concentration | 10 µM | A common starting concentration for primary screens. |

| Positive Control | Known Inhibitor @ 10x IC50 | Ensures the assay can detect inhibition. |

| Negative Control | DMSO (0.5% final) | Vehicle control, represents 100% enzyme activity. |

| Z-Factor | > 0.7 | Indicates a robust and reliable assay suitable for HTS. |

| Hit Criterion | ≥ 50% Inhibition | A common threshold for identifying primary hits. |

Table 1: Summary of typical HTS assay parameters and quality metrics.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | - Autofluorescence of test compounds.[17]- Substrate degradation (hydrolysis over time).[18]- Contaminated buffer or reagents. | - Run a control plate with compounds but no enzyme to measure intrinsic fluorescence; subtract this value.[18]- Prepare substrate solution fresh before each use and protect from light.[18]- Use high-purity water and filter-sterilize buffers. |

| Low Signal-to-Background Ratio | - Low enzyme activity.- Suboptimal assay conditions (pH, temperature).- Incorrect instrument settings (filters, gain). | - Increase enzyme concentration or incubation time. Ensure enzyme was stored properly.[18]- Re-optimize buffer conditions as described in the development phase.- Verify the plate reader is using the correct excitation/emission wavelengths and an appropriate gain setting.[16] |

| High Well-to-Well Variability | - Pipetting errors.- Evaporation from wells, especially outer wells.- Temperature gradients across the plate. | - Use calibrated pipettes; prepare master mixes to minimize pipetting steps.[16]- Use plate sealers for incubations longer than 30 minutes.[18]- Allow all reagents and the plate to equilibrate to the reaction temperature before starting.[18] |

| False Positives | - Compound autofluorescence.[17]- Compounds that quench the product fluorescence.- Compound precipitation interfering with light path. | - Perform counter-screens without enzyme to identify fluorescent compounds.- Manually inspect images or data for outliers.[17]- Check compound solubility in assay buffer; reduce concentration if needed. |

| False Negatives | - Compounds that quench the substrate fluorescence.- Assay conditions not sensitive enough. | - Re-test initial misses at a higher concentration.- Ensure substrate concentration is at or below Km to maximize sensitivity to competitive inhibitors. |

Table 2: A guide to troubleshooting common problems in FDP-based HTS assays.

References

-

ACS Publications. (2024, May 17). Fluorescent Probes for Disease Diagnosis. Chemical Reviews. Retrieved from [Link]

-

eScholarship. (2021, November 16). Lessons in Organic Fluorescent Probe Discovery. eScholarship, University of California. Retrieved from [Link]

-

PubMed. (2023, March 1). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. National Library of Medicine. Retrieved from [Link]

-

PubMed. (2021, November 16). Lessons in Organic Fluorescent Probe Discovery. National Library of Medicine. Retrieved from [Link]

-

ScienceDirect. (n.d.). Review on the recent progress in the development of fluorescent probes targeting enzymes. ScienceDirect. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorescence Dequenching Assay for the Activity of TEV Protease. PMC. Retrieved from [Link]

-

Frontiers. (2022, July 12). Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. Frontiers. Retrieved from [Link]

-

G-Biosciences. (2015, August 20). Using Protease Assays for Accurate Protease Detection. G-Biosciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Protease Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

-

ResearchGate. (n.d.). Design of enzyme-activatable fluorescent probes for in vivo sensing β-galactosidase. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Activatable Optical Probes for the Detection of Enzymes. PMC. Retrieved from [Link]

-

Springer. (2024, October 9). Turn-On Fluorescence Probe for Cancer-Related γ-Glutamyltranspeptidase Detection. Springer. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Detection of Protease Activity Using a Fluorescence-Enhancement Globular Substrate. ResearchGate. Retrieved from [Link]

-

JPT. (n.d.). Protocol Protease Substrate Set. JPT. Retrieved from [Link]

-

Drug Target Review. (2023, November 16). Enzyme-activated fluorescent probes could revolutionise healthcare. Drug Target Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzyme assays based on FRET principle. Fluorogenic substrates are.... ResearchGate. Retrieved from [Link]

-

Penn Center for Molecular Discovery. (n.d.). High Throughput Screening (HTS). University of Pennsylvania. Retrieved from [Link]

-

Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). FRET Based Biosensor: Principle Applications Recent Advances and Challenges. PMC. Retrieved from [Link]

-

Spectral Instruments Imaging. (n.d.). Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Spectral Instruments Imaging. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A fluorescent HTS assay for phosphohydrolases based on nucleoside 5′-fluorophosphates: its application in screening for inhibitors of mRNA decapping scavenger and PDE-I. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (2007, July 18). (PDF) High-throughput screening assays for the identification of chemical probes. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. PMC. Retrieved from [Link]

-

Oxford Academic. (2024, November 21). A self-immolative Kdn-glycoside substrate enables high-throughput screening for inhibitors of Kdnases. Glycobiology. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010, August 5). Use of Activity-Based Probes to Develop High Throughput Screening Assays That Can Be Performed in Complex Cell Extracts. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. PMC. Retrieved from [Link]

-

PubMed. (2024, October 15). High-throughput screening for small-molecule stabilizers of misfolded glucocerebrosidase in Gaucher disease and Parkinson's disease. National Library of Medicine. Retrieved from [Link]

-

BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid assay processing by integration of dual-color fluorescence cross-correlation spectroscopy: High throughput screening for enzyme activity. PMC. Retrieved from [Link]

-

Basicmedical Key. (2016, July 22). High-Throughput Screening Data Analysis. Basicmedical Key. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, October 28). A proto-aldehyde fluorescence quenched substrate for quantitative imaging of both protein and enzyme activity within cells. PMC. Retrieved from [Link]

-

PLOS One. (2015, July 15). Development of a Fluorescent Quenching Based High Throughput Assay to Screen for Calcineurin Inhibitors. PLOS One. Retrieved from [Link]

-

University of Miami. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. University of Miami. Retrieved from [Link]

Sources

- 1. Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lessons in Organic Fluorescent Probe Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging [frontiersin.org]

- 5. Fluorescence Dequenching Assay for the Activity of TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bachem.com [bachem.com]

- 11. Fluorescence Resonance Energy Transfer (FRET) for Molecular Analysis - Creative Proteomics [iaanalysis.com]

- 12. researchgate.net [researchgate.net]

- 13. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. A proto-aldehyde fluorescence quenched substrate for quantitative imaging of both protein and enzyme activity within cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. docs.abcam.com [docs.abcam.com]

- 17. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Kinetic vs. Endpoint Assay Architectures for Fructose-1,6-Diphosphate (FDP) Diammonium Salt

Executive Summary

Fructose-1,6-diphosphate (FDP) diammonium salt is a highly soluble, critical metabolic intermediate used extensively as a substrate in biochemical assays to evaluate the activity of glycolytic and gluconeogenic enzymes, most notably Fructose-1,6-bisphosphate aldolase (FBA) and Fructose-1,6-bisphosphatase (FBPase). The diammonium salt formulation is frequently preferred over sodium salts in sensitive coupled-enzyme systems to prevent sodium-induced osmotic stress or inhibition, while providing excellent buffering capacity and solubility.

This application note provides a comprehensive, field-proven guide to designing, optimizing, and validating Kinetic and Endpoint assays using FDP diammonium salt. By establishing a self-validating experimental architecture, researchers can ensure high-fidelity data collection for drug discovery, metabolic profiling, and mechanistic enzymology.

Mechanistic Grounding: The FDP Cleavage Pathway

To accurately measure enzyme activity, the cleavage of FDP must be coupled to a measurable spectrophotometric or fluorometric output. In the standard Aldolase assay, FDP is cleaved into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (GAP).

Because neither DHAP nor GAP possesses a strong, distinct chromophore, the reaction is coupled to downstream enzymes: Triosephosphate Isomerase (TPI) and α -Glycerophosphate Dehydrogenase ( α -GDH). This stoichiometric conversion oxidizes NADH to NAD + , resulting in a measurable decrease in absorbance at 340 nm[1][2].

Fig 1: Coupled enzymatic pathway for FDP cleavage and continuous NADH oxidation monitoring.

Assay Architecture: Kinetic vs. Endpoint

The choice between a kinetic and an endpoint assay dictates the resolution of the data and the throughput of the experiment.

-

Kinetic Assays continuously monitor the reaction (e.g., every 1 minute for 10–60 minutes). This is the gold standard for enzymology because it captures the initial velocity ( V0 ) and immediately reveals non-linear behavior caused by substrate depletion, product inhibition, or enzyme instability[2][3].

-

Endpoint Assays allow the reaction to proceed for a fixed time before a stop solution (e.g., hydrazine sulfate or strong acid) is added. Hydrazine traps the GAP to form a stable hydrazone complex that absorbs at 240 nm[4]. This is ideal for high-throughput screening (HTS) where continuous reading of hundreds of plates is a logistical bottleneck.

Data Presentation: Comparison of Assay Modes

| Parameter | Kinetic Assay (Coupled NADH) | Endpoint Assay (Hydrazine Trap) |

| Readout | Continuous Δ A 340 (NADH oxidation) | Single A 240 (Hydrazone formation) |

| Throughput | Low to Medium (Requires kinetic plate reader) | High (Batch processing capable) |

| Data Density | High (Captures Vmax , Km , and linearity) | Low (Yields total accumulated product) |

| Artifact Susceptibility | Low (Background rates can be subtracted dynamically) | High (Assumes linearity over the entire incubation) |

| Primary Use Case | Mechanistic studies, enzyme characterization | High-throughput inhibitor screening (HTS)[1] |

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems . This means the assay inherently controls for false positives/negatives through mandatory control wells:

-

Reagent Blank: Lacks the enzyme. Validates that FDP diammonium salt is not spontaneously hydrolyzing.

-

Sample Background: Lacks FDP substrate. Validates that endogenous enzymes in the sample lysate are not independently consuming NADH.

-

Positive Control: Uses purified Aldolase A. Validates the integrity of the master mix and coupled enzymes.

Fig 2: Decision matrix and workflow for Kinetic vs. Endpoint FDP assay configurations.

Protocol A: Continuous Kinetic Assay (Coupled Enzyme System)

Optimized for a 96-well plate format.

Reagent Preparation:

-

Assay Buffer: 100 mM Potassium Phosphate (KPi), pH 7.2, 10 mM EDTA[2].

-

FDP Diammonium Salt Stock: Prepare a 12 mM stock in ddH 2 O. Note: FDP is hygroscopic; store powder desiccated at -20°C. Keep solutions on ice to prevent phosphate hydrolysis.

-

Coupled Enzyme Mix: 2 mg/mL α -GDH and 2 mg/mL TPI in Assay Buffer.

-

NADH Stock: 1.5 mM in ddH 2 O (Prepare fresh and protect from light).

Step-by-Step Methodology:

-

Plate Setup: Add 10 μ L of sample (tissue lysate or purified enzyme) to the designated test wells. Add 10 μ L of Assay Buffer to the Reagent Blank wells. Add 10 μ L of sample to the Sample Background wells.

-

Master Mix Preparation: For each well, prepare 80 μ L of Master Mix containing: 60 μ L Assay Buffer, 10 μ L Coupled Enzyme Mix, and 10 μ L NADH Stock.

-

Background Assessment: Add 80 μ L of Master Mix to all wells. Incubate at 37°C for 5 minutes. Read absorbance at 340 nm to establish a baseline and ensure no endogenous NADH consumption is occurring.

-

Reaction Initiation: Add 10 μ L of FDP Diammonium Salt Stock (1.2 mM final concentration) to the test and blank wells. Add 10 μ L of ddH 2 O to the Sample Background wells.

-

Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure absorbance at 340 nm every 1 minute for 30–60 minutes at 37°C[3].

Data Analysis: Identify the linear portion of the curve (typically between 5 and 20 minutes). Calculate the change in absorbance per minute ( Δ A 340 /min). Subtract the Δ A 340 /min of the Reagent Blank from the test samples. Use the NADH extinction coefficient (6.22 mM −1 cm −1 ) to calculate specific enzyme activity.

Protocol B: Fixed-Time Endpoint Assay (Hydrazine Modification)

Based on Boyer's modification for high-throughput stability[4].

Reagent Preparation:

-

Hydrazine Reagent: 0.0035 M hydrazine sulfate in 0.0001 M EDTA, pH 7.5[4].

-

FDP Diammonium Salt Stock: 0.012 M in ddH 2 O, pH 7.5.

Step-by-Step Methodology:

-

Reaction Setup: In a UV-transparent 96-well plate, add 100 μ L of FDP Diammonium Salt Stock and 200 μ L of Hydrazine Reagent to all test and blank wells.

-

Equilibration: Incubate the plate at 25°C for 5 minutes.

-

Initiation: Add 10 μ L of enzyme sample to the test wells. Add 10 μ L of ddH 2 O to the blank wells.

-

Incubation: Seal the plate and incubate exactly for 30 minutes at 25°C. The hydrazine will trap the generated 3-phosphoglyceraldehyde, preventing reverse reactions and accumulating a stable hydrazone.

-

Endpoint Measurement: Read the absorbance once at 240 nm.

Data Analysis: Subtract the A 240 of the blank from the A 240 of the test sample. The total change in absorbance represents the accumulated product over the 30-minute window. Crucial Caveat: This method assumes the reaction velocity remained constant for all 30 minutes. If comparing highly active samples, prior kinetic validation is required to ensure substrate was not depleted before the 30-minute mark.

References

-

"Aldolase Activity Colorimetric Assay Kit", Assay Genie. URL: [Link]

-

"A Fluorescence-Based High-Throughput Assay for the Identification of Anticancer Reagents Targeting Fructose-1,6-Bisphosphate Aldolase", SLAS Discovery (Cho et al., 2017). URL: [Link]

-

"Characterization of Fructose-1,6-Bisphosphate Aldolase during Anoxia in the Tolerant Turtle, Trachemys scripta elegans", PLoS One (Galkin/Nakamura et al., 2013). URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Fructose-1,6-Bisphosphate Aldolase during Anoxia in the Tolerant Turtle, Trachemys scripta elegans: An Assessment of Enzyme Activity, Expression and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Aldolase - Assay | Worthington Biochemical [worthington-biochem.com]

Troubleshooting & Optimization

Troubleshooting low signal-to-noise ratio with FDP substrate

As a Senior Application Scientist, I frequently consult with researchers who are transitioning their alkaline phosphatase (AP) assays from traditional colorimetric substrates (like pNPP) to highly sensitive fluorogenic substrates like Fluorescein Diphosphate (FDP). While FDP can lower your detection limit by up to 50 times compared to pNPP[1], its extreme sensitivity is a double-edged sword. It amplifies the target signal, but without rigorous biochemical control, it equally amplifies background noise, destroying your Signal-to-Noise Ratio (SNR).

This technical support guide deconstructs the causality behind FDP assay failures and provides field-proven, self-validating methodologies to restore assay integrity.

The Mechanistic Root of FDP Signal-to-Noise Failures

To troubleshoot FDP, you must first understand its hydrolytic pathway. FDP is a colorless, non-fluorescent molecule that undergoes a sequential, two-step cleavage mediated by Alkaline Phosphatase[2]:

-

FDP → Fluorescein monophosphate (Weakly fluorescent, primary cause of background noise)[2].

-

Fluorescein monophosphate → Fluorescein (Highly fluorescent, Ex ~490 nm / Em ~514 nm)[2].

When your SNR collapses, it is driven by one of two opposing forces: High Background (Noise) due to premature substrate hydrolysis, or Low Specific Signal due to enzyme inhibition or suboptimal catalytic environments[3][4].

Diagnostic logic tree for resolving low SNR in FDP-based alkaline phosphatase assays.

Quantitative Benchmarks for Assay Optimization

Before troubleshooting, ensure your assay parameters align with the biophysical requirements of both the AP enzyme and the FDP fluorophore.

Table 1: Substrate Performance Comparison

| Substrate | Detection Mode | Ex/Em Maxima | Relative Sensitivity | Primary Limitation |

|---|---|---|---|---|

| FDP | Fluorescence | 490 nm / 514 nm | Highest (100x vs pNPP) | Susceptible to spontaneous pre-hydrolysis[2][5]. |

| MUP | Fluorescence | 360 nm / 460 nm | High | Requires highly alkaline pH to fluoresce[1]. |

| pNPP | Colorimetric | Abs 405 nm | Baseline | Low dynamic range; requires high enzyme concentration[6]. |

Table 2: Optimal Buffer Parameters for FDP-AP Assays

| Parameter | Optimal Target | Mechanistic Causality |

|---|

| Buffer Type | Tris-HCl, DEA, or MOPS | AP is competitively inhibited by inorganic phosphate ( Ki≈1μM )[3]. Never use PBS. | | pH Range | 9.0 – 10.0 | Fluorescein achieves its maximum quantum yield (0.92) at alkaline pH[1]. | | Metal Cofactors | 1 mM MgCl2 , 0.1 mM ZnCl2 | AP is a metalloenzyme. Chelators like EDTA will strip these ions and permanently inactivate the enzyme[6]. | | Surfactants | 0.01% – 0.05% Tween-20 | Nonionic surfactants reduce the adsorption of the enzyme to microplate surfaces, preserving kcat [7]. |

Frequently Asked Questions & Troubleshooting Guides

Q: My no-enzyme negative controls are glowing bright green. How do I suppress this high background? A: High background in the blank indicates that your FDP has pre-hydrolyzed into fluorescein monophosphate, or your reagents are contaminated with exogenous phosphatases.

-

Storage Causality: FDP is highly unstable in aqueous, acidic environments. You must reconstitute the lyophilized powder in anhydrous DMSO or a dilute pH 7-8 non-phosphate buffer, aliquot immediately, and store desiccated at -20°C[2][5]. Avoid freeze-thaw cycles.

-

Contamination Causality: Standard Bovine Serum Albumin (BSA) used for blocking in ELISAs often contains trace bovine alkaline phosphatase. Switch to phosphatase-free BSA or synthetic blocking agents.

-

Advanced Suppression: If background persists, researchers have successfully utilized "double-lock" strategies—such as forming coordination nanoparticles via the self-assembly of cerium chloride and FDP (Ce-FDP). This drastically suppresses background fluorescence until the specific AP cleavage destroys the nanoparticle[4].

Q: The background is low, but my specific signal is barely above the baseline. Why isn't the enzyme cleaving the FDP? A: This points to catastrophic enzyme inhibition or cofactor starvation.

-

The PBS Trap: The most common error is washing ELISA plates with Phosphate-Buffered Saline (PBS) prior to adding FDP. Inorganic phosphate tightly binds the AP active site, acting as a potent competitive inhibitor[3]. You must wash with a Tris-based buffer (TBS) before substrate addition[5].

-

Chelator Interference: Ensure your sample prep did not include EDTA, oxalate, or citrate, which strip the essential Mg2+ and Zn2+ ions required for AP catalysis[6].

Q: I am observing a "lag phase" where fluorescence doesn't increase for the first few minutes. Is my enzyme dead? A: No. Because FDP requires the cleavage of two phosphate groups to yield the highly fluorescent fluorescein molecule, the reaction exhibits "two-hit kinetics"[2][3]. The initial lag represents the buildup of the weakly fluorescent intermediate, fluorescein monophosphate. To accurately calculate initial velocities ( Vmax ), you must measure the linear phase of the reaction after this lag, or use a continuous kinetic read[8].

Self-Validating Experimental Protocols

To guarantee data integrity, implement these self-validating workflows. A self-validating system contains internal controls that definitively isolate the variable causing the failure.

Protocol 1: FDP Reagent Quality Control (QC) Assay

Perform this 10-minute assay to validate FDP stock integrity before committing to a high-throughput screen.

-

Prepare Buffer: Formulate 50 mM Tris-HCl (pH 9.5) containing 1 mM MgCl2 .

-

Substrate Dilution: Thaw a 10 mM FDP stock (in DMSO) on ice. Dilute to a 50 μM working concentration in the Tris buffer[9].

-

Plate Setup (96-well black microplate):

-

Wells A1-A3 (Blank): 100 μL Buffer + 100 μL 50 μM FDP.

-

Wells B1-B3 (Positive Control): 100 μL Buffer containing 10 ng/mL purified AP + 100 μL 50 μM FDP[3].

-

-

Readout: Measure fluorescence immediately (Ex 490 nm / Em 514 nm)[2].

-

Validation Logic:

-

If the Blank reads >10% of the Positive Control's maximum fluorescence, your FDP stock has spontaneously hydrolyzed and must be discarded.

-

If the Positive Control fails to generate a rapid signal, your buffer lacks cofactors or your enzyme is degraded.

-

Protocol 2: Optimized FDP-AP Detection Workflow (ELISA/Solution Assay)

This protocol incorporates an inhibitor control to prove that the generated signal is exclusively driven by AP.

-

Wash Step (Critical): If performing an ELISA, wash the microplate 3-5 times with 200 μL /well of 1X TBS containing 0.05% Tween-20. Strictly avoid PBS [5]. Pad the plate dry.

-

Reaction Mixture Preparation: Prepare the FDP reaction mixture in a light-protected conical tube. For one 96-well plate, combine 10 mL of Assay Buffer (100 mM Tris-HCl pH 9.5, 1 mM MgCl2 , 0.1 mM ZnCl2 ) with 50 μL of 10 mM FDP stock[5][6].

-

Assay Assembly:

-

Add 100 μL of the FDP reaction mixture to the sample wells.

-

Self-Validation Control: In three dedicated sample wells, add 10 mM Sodium Phosphate prior to adding the FDP mixture. This will competitively inhibit AP[3].

-

-

Incubation & Kinetic Read: Incubate at room temperature, protected from light. Read the plate kinetically every 1 minute for 30 minutes at Ex 490 nm / Em 514 nm[5][8].

-

Data Interpretation: The specific AP activity is validated if the standard sample wells show a robust linear increase in Relative Fluorescence Units (RFU) over time, while the Sodium Phosphate control wells remain suppressed at baseline levels.

References

-

5 - Eurogentec.

-

3 - National Institutes of Health (NIH). 3.1 - Thermo Fisher Scientific. 4.2 - Fisher Scientific.

-

4 - PubMed.

-

6 - Assay Genie.

-

9 - MedChemExpress.

-

7 - University of Toronto / Analytical Chemistry.

-

8 - Bio-protocol.

Sources

- 1. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Sensitive Fluorogenic Substrate for Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reducing background absorbance via a double-lock strategy for detection of alkaline phosphatase and α-fetoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurogentec.com [eurogentec.com]

- 6. assaygenie.com [assaygenie.com]

- 7. microfluidics.utoronto.ca [microfluidics.utoronto.ca]

- 8. bio-protocol.org [bio-protocol.org]

- 9. medchemexpress.com [medchemexpress.com]

Technical Support Center: Solving Precipitation Issues with FDP Diammonium Salt

Welcome to the technical support guide for FDP diammonium salt. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common precipitation issues encountered during experimental workflows. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Fundamentals: Understanding FDP Diammonium Salt

Fluorescein diphosphate (FDP) diammonium salt is a widely used, highly sensitive fluorogenic substrate for phosphatases.[1] In the presence of enzymes like alkaline phosphatase (ALP) or protein tyrosine phosphatases (PTPases), FDP is hydrolyzed, cleaving the phosphate groups and releasing the highly fluorescent molecule, fluorescein. This reaction forms the basis of many sensitive enzyme-linked immunosorbent assays (ELISAs) and other enzyme activity assays.

However, the journey from a stable, clear solution to a reliable experimental result can be hampered by precipitation. Understanding the chemical nature of FDP diammonium salt is the first step in preventing this common issue.

Key Chemical Properties

| Property | Description | Source(s) |

| Full Name | Fluorescein diphosphate, diammonium salt | [2] |

| Molecular Formula | C₂₀H₂₀N₂O₁₁P₂ | [2] |

| Solubility | Soluble in water, DMSO, and methanol. | [1] |

| Stability | Thermally unstable; sensitive to light, especially in solution. | [3] |

| Storage | Store lyophilized powder at -20°C, protected from light and moisture. | [1][3] |

| Hydrolysis Product | Fluorescein (highly fluorescent at pH > 8). | [3] |

FAQs and Troubleshooting Guide

This section addresses the most common questions and issues related to FDP diammonium salt precipitation in a direct question-and-answer format.

Q1: My FDP diammonium salt solution turned cloudy or formed a precipitate immediately after preparation. What went wrong?

This is one of the most frequent issues and can usually be traced back to the choice of solvent or buffer.

-

Possible Cause 1: Use of Phosphate Buffers

-

Expertise & Experience: While phosphate-buffered saline (PBS) is a workhorse in many biological labs, it is not recommended for preparing FDP working solutions.[3] The high concentration of phosphate ions in the buffer can lead to the precipitation of the FDP diammonium salt, likely through a common ion effect or the formation of less soluble phosphate salt complexes.

-

Troubleshooting Step: Immediately discard the precipitated solution and prepare a fresh working solution using a non-phosphate buffer system. Recommended buffers include Tris-based buffers (e.g., 100 mM Tris, pH 8.0-9.0).[3]

-

-

Possible Cause 2: Incorrect pH of the Buffer

-

Expertise & Experience: The solubility of both FDP and its hydrolysis product, fluorescein, is pH-dependent. At acidic or even neutral pH, the solubility can decrease, leading to precipitation. The optimal pH for both the enzymatic reaction and for maintaining solubility is in the alkaline range.

-

Troubleshooting Step: Always verify the pH of your buffer before adding the FDP diammonium salt. A pH range of 8.0 to 9.0 is ideal for the working solution.[3]

-

-

Possible Cause 3: High Concentration of Divalent Cations

-

Expertise & Experience: Buffers containing high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺, Zn²⁺) can form insoluble complexes with the phosphate groups on the FDP molecule, causing precipitation.

-

Troubleshooting Step: If your experimental system requires divalent cations, consider preparing the FDP solution in a separate, compatible buffer and adding it to the reaction at the last moment. Alternatively, determine the minimal required concentration of the cations to avoid precipitation.

-

Q2: I prepared my FDP stock solution in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen?

-

Expertise & Experience: This is a classic example of a solvent-solute mismatch. While FDP is soluble in 100% DMSO, rapidly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.[4] This happens because the FDP molecules, which are well-solvated by DMSO, are suddenly exposed to a less favorable aqueous environment, leading to aggregation and precipitation.

-

Troubleshooting Step:

-

Prepare the stock solution in ddH₂O: The recommended solvent for the initial stock solution is high-purity, deionized water (ddH₂O).[3]

-

Use a serial dilution approach: If you must use a DMSO stock, avoid a large, single-step dilution. Perform a serial dilution, perhaps first into a mixture of buffer and DMSO, and then into the final aqueous buffer.

-

Ensure rapid mixing: When adding the FDP solution to the buffer, ensure the solution is being vortexed or stirred to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.

-

Q3: My FDP solution was initially clear, but a precipitate formed during the assay incubation. What could be the cause?

-

Possible Cause 1: Temperature Instability

-

Expertise & Experience: FDP is thermally unstable.[3] Prolonged incubation at elevated temperatures (e.g., 37°C) can lead to degradation. The degradation products may have different solubility characteristics, resulting in precipitation over time.

-

Troubleshooting Step: Minimize the incubation time at higher temperatures to what is necessary for the enzymatic reaction. If possible, run the assay at room temperature. Always protect the plate from light during incubation.

-

-

Possible Cause 2: Enzymatic Product Precipitation

-

Expertise & Experience: The product of the enzymatic reaction is fluorescein. While the reaction is typically monitored in real-time, in assays with very high enzyme concentrations, the fluorescein product can reach a concentration that exceeds its solubility limit, especially if the buffer pH is not optimal.

-

Troubleshooting Step: This is a less common issue but can be addressed by diluting the enzyme sample to ensure the reaction proceeds at a measurable, but not excessive, rate.

-

Q4: I see a fine, crystalline precipitate. What does this suggest?

-

Expertise & Experience: The morphology of the precipitate can provide clues. A fine, crystalline precipitate often suggests a slower process of nucleation and growth, which can be indicative of a salt of the compound precipitating out due to buffer incompatibility or a slow change in conditions (e.g., temperature drift). An amorphous, cloudy precipitate is more often associated with rapid crashing out of solution, for instance, when diluting a DMSO stock into an aqueous buffer.

Troubleshooting Workflow Diagram

Caption: Recommended workflow for preparing FDP diammonium salt solutions.

References

- Willey, J. D. (1999). The Effect of Ionic Strength on the Solubility of an Electrolyte.

-

PubChem. (n.d.). Fluorescein-diphosphat diammonium salt. Retrieved from [Link]

-

ResearchGate. (n.d.). Unusual Behavior of Fluorescein under Conditions of Electrochemical Oxidation in an Aqueous Phosphate Buffer Solution. Retrieved from [Link]

- Gholami, M., & Khalkhani, M. (2019). Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. Analytical and Bioanalytical Chemistry Research, 6(2), 449-456.

-

ResearchGate. (n.d.). The effect of pH and ionic strength on sfGFP spectroscopic characteristics. Retrieved from [Link]

-

Reddit. (2016, August 1). What is the effect of Increased Ionic Strength on Solubility?. Retrieved from [Link]

- Digman, M. A., et al. (2009). Fluorescence depolarization dynamics of ionic strength sensors using time-resolved anisotropy. Biophysical Journal, 97(5), 1470-1479.

-

ResearchGate. (2026, February 6). Behaviors salts of diammonium hydrogenphosphate or sulfate containing in fertilizers, solubility and thermodynamic study in aqueous solutions at various temperatures. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Phosphonofluoresceins: synthesis, spectroscopy, and applications. Retrieved from [Link]

-

PubMed. (2023, July 7). Formulation Intervention to Overcome Decreased Kinetic Solubility of a Low Tg Amorphous Drug. Retrieved from [Link]

-

MDPI. (2021, August 6). New Aspects on the Direct Solid State Polycondensation (DSSP) of Aliphatic Nylon Salts: The Case of Hexamethylene Diammonium Dodecanoate. Retrieved from [Link]

-

National Institutes of Health. (2024, July 5). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Retrieved from [Link]

-

Scientific & Academic Publishing. (2014). Preparation of Soluble Polyamides and Characterization of Their Composites with Carbon Nanotubes. Retrieved from [Link]

Sources

Technical Support Center: Effect of Temperature on FDP Alkaline Phosphatase Reaction

Welcome to the technical support center for the FDP (Fluorogenic Substrate for Alkaline Phosphatase) alkaline phosphatase (ALP) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this common enzyme-substrate system. Here, we will delve into the critical role of temperature in ensuring the accuracy, sensitivity, and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the FDP alkaline phosphatase reaction?